

SRC-1 NR Box Peptide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SRC-1 NR box peptide

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Introduction

Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors (NRs).^{[1][2]} NRs are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and reproduction. The interaction between SRC-1 and NRs is fundamental for the transcriptional activation of target genes. This interaction is primarily mediated by short helical motifs within SRC-1 known as NR boxes, which contain a conserved LXXLL sequence (where L is leucine and X is any amino acid).^{[1][3]} Peptides corresponding to these NR boxes serve as invaluable research tools to dissect the mechanisms of NR-coactivator interactions, to screen for small molecule inhibitors, and to probe the intricacies of NR signaling pathways. This technical guide provides an in-depth overview of the **SRC-1 NR box peptide** as a research tool, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Concepts: The SRC-1 and Nuclear Receptor Interaction

SRC-1 possesses multiple NR boxes that facilitate its interaction with the ligand-binding domain (LBD) of nuclear receptors. Upon ligand binding, the NR undergoes a conformational

change, creating a hydrophobic groove on its surface that accommodates the LXXLL motif of the NR box. This binding event initiates a cascade of events, including the recruitment of other coactivators, histone acetyltransferases (HATs), and the basal transcription machinery, ultimately leading to gene transcription.[1][4] Different NR boxes within SRC-1 exhibit distinct binding preferences for various nuclear receptors, contributing to the specificity of gene regulation.[5]

Data Presentation: Quantitative Analysis of SRC-1 NR Box Peptide Interactions

The binding affinity of **SRC-1 NR box peptides** to various nuclear receptors is a critical parameter for in vitro studies. While comprehensive quantitative data for individual NR box peptides with all nuclear receptors is not exhaustively compiled in a single source, data from various studies provide insights into these interactions. The following table summarizes available quantitative data for the interaction of SRC-1 or its fragments with different nuclear receptors.

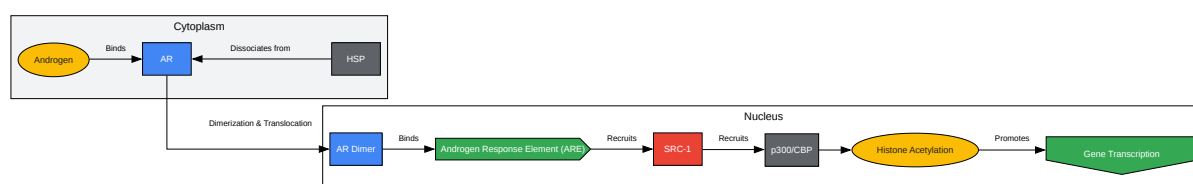
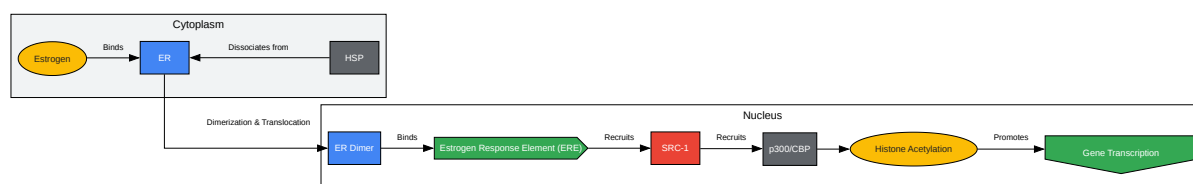
Interacting Partners	Ligand(s)	Method	Kd (nM)	Reference(s)
SRC-1630-987 and FXR120-RXRα98-hSHP-1	GW4064 and 9cRA	Bio-Layer Interferometry (BLI)	23.7	[6]
SRC-1630-987 and FXR120-RXRα98-hSHP-1	9cRA	Bio-Layer Interferometry (BLI)	49.0	[6]
SRC-1 NR2 peptide and RARα/RXRα LBD heterodimer	AM580 and LG100754	Not Specified	260 ± 40	[7]
SRC-1 NR2 peptide and RARα/RXRα LBD heterodimer	AM580	Not Specified	500 ± 100	[7]

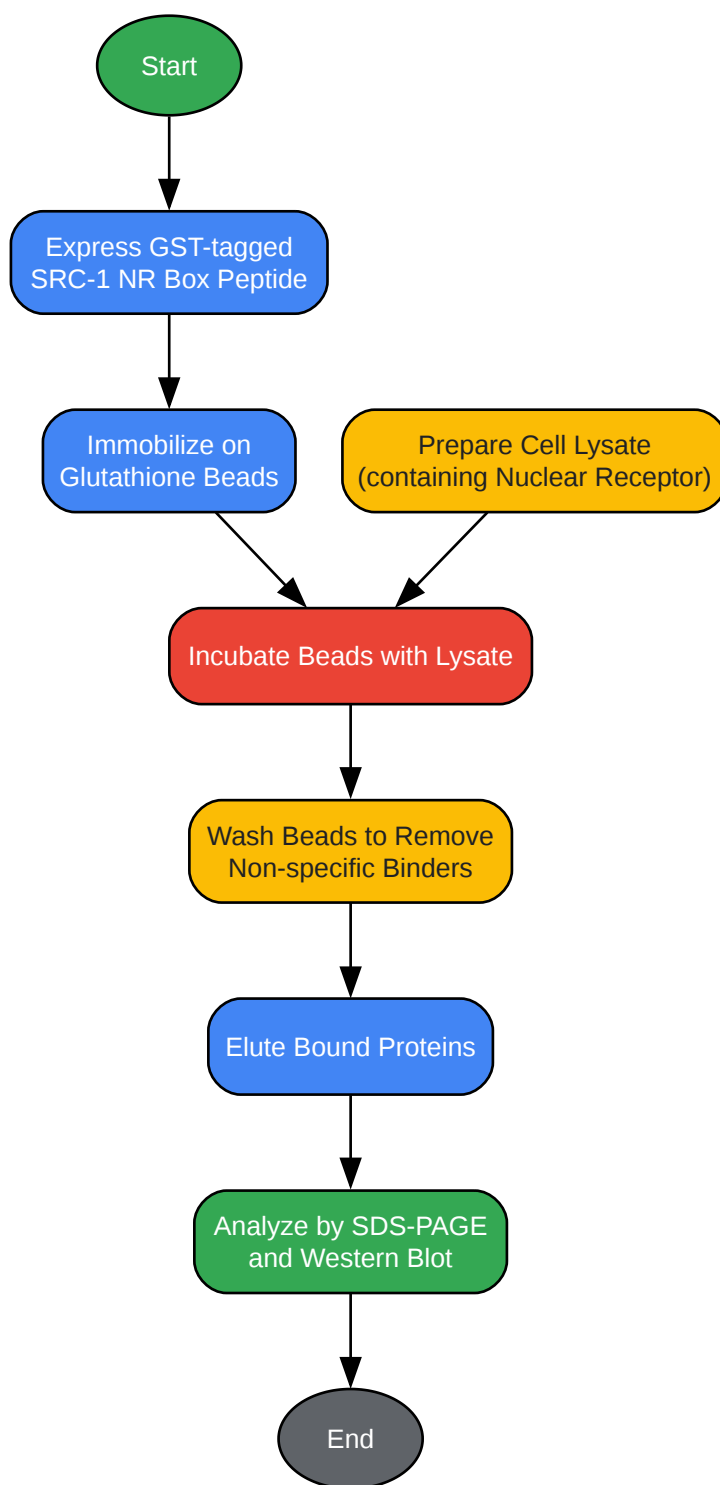
Note: Data for the binding of specific **SRC-1 NR box peptides** to other key nuclear receptors such as Estrogen Receptor (ER), Androgen Receptor (AR), Glucocorticoid Receptor (GR), and Progesterone Receptor (PR) are not consistently reported in the form of Kd values in the reviewed literature.

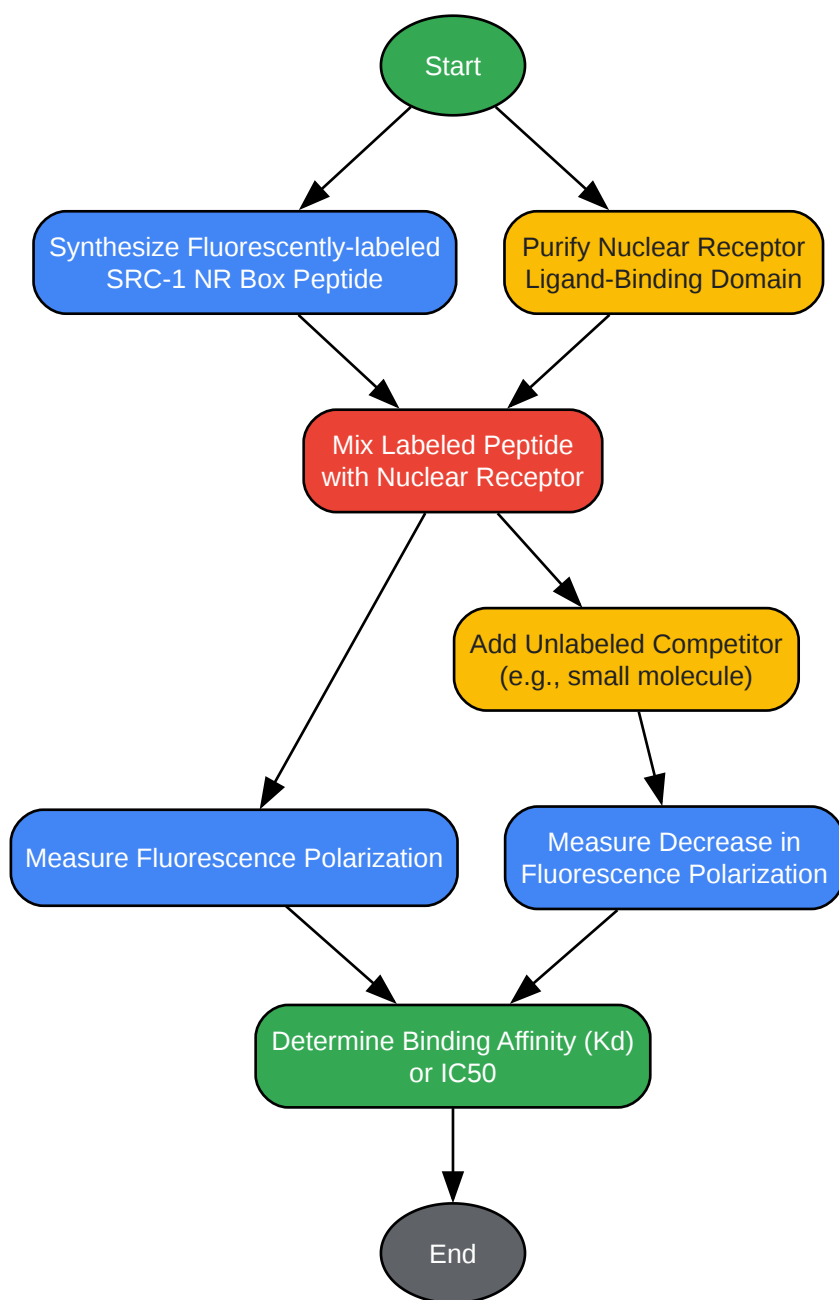
Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the central role of SRC-1 in mediating the transcriptional activity of key nuclear receptors.







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